Unlike Me3Al, which is a pyrophoric liquid requiring strict handling under inert atmosphere, DABAL-Me3 is a free-flowing solid. This property allows for easier handling and manipulation without the need for specialized equipment or rigorous precautions. This characteristic makes DABAL-Me3 a safer alternative to Me3Al for research laboratories, especially for those with limited resources or expertise in handling pyrophoric materials.
DABAL-Me3 functions as a methylating agent, transferring a methyl group (CH3) to various organic substrates. Its applications encompass a broad range of organic reactions, including:
1,4-Diazabicyclo[2.2.2]octane;trimethylalumane is a complex compound that combines the bicyclic structure of 1,4-diazabicyclo[2.2.2]octane with trimethylalumane. The bicyclic compound, known as DABCO, consists of two nitrogen atoms and is characterized by its high nucleophilicity and basicity. It serves as a versatile catalyst in various
The synthesis of 1,4-diazabicyclo[2.2.2]octane;trimethylalumane typically involves:
1,4-Diazabicyclo[2.2.2]octane;trimethylalumane finds applications in various fields:
Several compounds share structural or functional similarities with 1,4-diazabicyclo[2.2.2]octane;trimethylalumane:
Compound Name | Structure Type | Key Features |
---|---|---|
1,4-Diazabicyclo[2.2.2]octane | Bicyclic amine | High nucleophilicity and basicity |
Quinuclidine | Bicyclic amine | One nitrogen replaced by carbon |
Triethylenediamine | Linear amine | Less sterically hindered |
N,N,N',N'-Tetramethylethylenediamine | Linear diamine | Different catalytic properties |
The uniqueness of 1,4-diazabicyclo[2.2.2]octane;trimethylalumane lies in its dual functionality as both a strong nucleophile and a catalyst due to its bicyclic structure combined with aluminum's reactivity.
The historical foundation of DABAL-Me₃ rests upon the independent development of its two constituent components. 1,4-Diazabicyclo[2.2.2]octane, better known as DABCO, has been recognized for at least 100 years, originally under the name quinolidine. The compound gained significant attention in 1943 when Otto Hromatka and Eva Engel at the University of Vienna successfully synthesized it through the cyclization of dihydrobromide salt of 1-(2-bromoethyl)piperazine or the dihydrochloride salt of 1-(2-chloroethyl)piperazine.
DABCO's commercial production evolved to utilize catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine, establishing it as a readily available tertiary amine base. The compound's unique bicyclic structure, with the molecular formula N₂(C₂H₄)₃, features two unhindered tertiary amine groups that confer exceptional nucleophilicity and basicity. The structural peculiarity of DABCO lies in its adoption of boat conformations in the diazacyclohexane rings rather than the more common chair conformations, with eclipsed methylene hydrogen atoms within each ethylene linkage.
Trimethylaluminum, the other constituent of DABAL-Me₃, emerged as one of the simplest and most important organoaluminum compounds. Despite its name suggesting a monomeric structure, trimethylaluminum exists as a dimer with the formula Al₂(CH₃)₆. This colorless liquid exhibits extreme pyrophoric behavior, making it challenging to handle in standard laboratory environments. The compound's significance grew substantially with the invention of Ziegler-Natta catalysis, where organoaluminum compounds found prominent roles in polyolefin production.
The development of DABAL-Me₃ emerged from the critical need to address the severe handling limitations imposed by trimethylaluminum's pyrophoric nature. The Woodward group at the University of Nottingham, United Kingdom, pioneered the development of this adduct as a solution to make trimethylaluminum chemistry more accessible to general laboratory settings.
DABAL-Me₃ represents a paradigm shift in organoaluminum chemistry by transforming a highly dangerous pyrophoric liquid into a stable, free-flowing solid that can be manipulated without requiring an inert atmosphere. The compound exhibits hydrolytic stability comparable to lithium borohydride, being moisture sensitive but sufficiently stable to be weighed on laboratory benches and stored in standard glassware.
The transformation achieved through adduct formation fundamentally altered the practical accessibility of methyl anion equivalent chemistry. While trimethylaluminum requires specialized handling protocols, inert atmosphere techniques, and significant safety measures, DABAL-Me₃ can be briefly handled in non-humid air, dramatically expanding its potential applications.
The compound 1,4-diazabicyclo[2.2.2]octane;trimethylalumane carries multiple nomenclature designations reflecting its dual nature as both an adduct and a discrete chemical entity. The systematic name follows IUPAC conventions, identifying the bicyclic diamine component followed by the organoaluminum moiety.
Alternative nomenclature includes bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct, emphasizing the 2:1 stoichiometric relationship between trimethylaluminum and DABCO in the complex structure. The compound is also designated as bis(trimethylaluminum)-DABCO adduct, DABAL-Me₃, DABAL-trimethylaluminum, and triethylenediamine bis(trimethylaluminum).
The molecular formula C₁₂H₃₀Al₂N₂ reflects the composition, with a molecular weight of 256.34 g/mol. The CAS number 137203-34-0 provides unambiguous identification for regulatory and commercial purposes.
Structurally, the compound belongs to the class of coordination complexes where the DABCO molecule serves as a bridging ligand between two trimethylaluminum units. The linear formula (CH₃)₃Al·C₆H₁₂N₂·Al(CH₃)₃ explicitly shows this arrangement.
The development of DABAL-Me₃ represents a significant milestone in the evolution of safer synthetic methodology. Prior to its introduction, the utilization of trimethylaluminum was largely restricted to specialized laboratories equipped with sophisticated inert atmosphere handling capabilities and extensive safety protocols.
The compound's introduction democratized access to aluminum-mediated methyl transfer chemistry, enabling researchers in standard synthetic laboratories to employ these transformations without the extreme safety requirements associated with pyrophoric reagents. This accessibility has facilitated broader exploration of aluminum-based synthetic methodology across diverse research environments.
The historical impact extends beyond mere convenience, as DABAL-Me₃ has enabled the development of new synthetic protocols that would have been impractical with traditional trimethylaluminum handling requirements. The compound has found applications in numerous reaction paradigms, including methylations of aldehydes and imines, methylation of aryl and vinyl halides, conjugate additions to enones, and amide bond formation.
Flammable;Irritant